molecular formula C14H13N3O3 B6248424 2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid CAS No. 2411279-74-6

2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid

Cat. No.: B6248424
CAS No.: 2411279-74-6
M. Wt: 271.3
InChI Key:
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Description

2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid is a useful research compound. Its molecular formula is C14H13N3O3 and its molecular weight is 271.3. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid' involves the synthesis of the pyrazolo[1,5-a]pyrimidine ring system followed by the introduction of the acetic acid moiety.", "Starting Materials": [ "Phenylhydrazine", "Ethyl acetoacetate", "Acetic anhydride", "Benzaldehyde", "Ammonium acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 5-phenyl-1H-pyrazole-3-carboxylic acid", "a. Dissolve phenylhydrazine (1 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and acetic anhydride (1.2 eq).", "b. Heat the reaction mixture at reflux for 4-6 hours.", "c. Cool the reaction mixture and add water to precipitate the product.", "d. Filter and dry the product to obtain 5-phenyl-1H-pyrazole-3-carboxylic acid.", "Step 2: Synthesis of 5-phenyl-2-(phenylamino)-1H-pyrazole-3-carboxylic acid", "a. Dissolve benzaldehyde (1.2 eq) and 5-phenyl-1H-pyrazole-3-carboxylic acid (1 eq) in ethanol.", "b. Add ammonium acetate (1.2 eq) and sodium hydroxide (1.2 eq) to the reaction mixture.", "c. Heat the reaction mixture at reflux for 4-6 hours.", "d. Cool the reaction mixture and acidify with hydrochloric acid.", "e. Filter and dry the product to obtain 5-phenyl-2-(phenylamino)-1H-pyrazole-3-carboxylic acid.", "Step 3: Synthesis of 5-phenyl-2-(phenylamino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-one", "a. Dissolve 5-phenyl-2-(phenylamino)-1H-pyrazole-3-carboxylic acid (1 eq) in sulfuric acid.", "b. Add sodium nitrite (1.2 eq) to the reaction mixture.", "c. Cool the reaction mixture and add sodium bicarbonate to neutralize the excess acid.", "d. Add water to the reaction mixture and extract with ethyl acetate.", "e. Dry the organic layer and evaporate the solvent to obtain 5-phenyl-2-(phenylamino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-one.", "Step 4: Synthesis of 2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid", "a. Dissolve 5-phenyl-2-(phenylamino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-one (1 eq) in water.", "b. Add sodium hydroxide (1.2 eq) and acetic acid (1.2 eq) to the reaction mixture.", "c. Heat the reaction mixture at reflux for 4-6 hours.", "d. Cool the reaction mixture and acidify with hydrochloric acid.", "e. Filter and dry the product to obtain 2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid." ] }

CAS No.

2411279-74-6

Molecular Formula

C14H13N3O3

Molecular Weight

271.3

Purity

95

Origin of Product

United States

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